molecular formula C11H10FNO3 B599479 Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate CAS No. 153501-10-1

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B599479
CAS No.: 153501-10-1
M. Wt: 223.203
InChI Key: FWYIDYVUGHYDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 5th position, a hydroxyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate typically involves multi-step organic reactions One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to enhance reaction rates and selectivity, while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Fluoro-3-oxo-1H-indole-2-carboxylic acid ethyl ester.

    Reduction: 5-Fluoro-3-hydroxy-1H-indole-2-carboxylic acid.

    Substitution: 5-Substituted-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester derivatives.

Scientific Research Applications

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups contribute to its overall pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole-2-carboxylic acid: Lacks the hydroxyl group and ethyl ester, resulting in different chemical and biological properties.

    3-Hydroxyindole-2-carboxylic acid ethyl ester: Lacks the fluorine atom, affecting its binding affinity and reactivity.

    5-Fluoro-3-methoxy-1H-indole-2-carboxylic acid ethyl ester: The methoxy group replaces the hydroxyl group, altering its chemical behavior.

Uniqueness

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom, hydroxyl group, and ethyl ester, which collectively contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYIDYVUGHYDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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